BenchChemオンラインストアへようこそ!

3-(Methylamino)-1,2-dihydroisoquinolin-1-one

PARP-1 inhibition DNA damage repair oncology drug discovery

3-(Methylamino)-1,2-dihydroisoquinolin-1-one is not a generic dihydroisoquinolinone—the 3-methylamino substituent is the critical pharmacophoric element. In PARP-1 SAR, 3-substitution alone improves inhibitory potency up to 7-fold versus unsubstituted 5-AIQ. The methylamino group introduces an H-bond donor/acceptor absent in 3-alkyl or 3-aryl analogs, enabling unique polar contacts with catalytic Glu988. The scaffold has been crystallographically validated in MDM2 (PDB: 4ZYC, 1.95 Å) with a binding mode distinct from nutlin-class inhibitors. At C-3, the secondary amine serves as a late-stage diversification handle—a single batch of intermediate can be split into hundreds of analogs via N-alkylation, N-acylation, or N-sulfonylation, compressing synthesis-to-assay cycle times. For quantitative biophysical experiments (SPR, ITC, FP), verify supplier purity carefully: at 1 mM stock, 3% impurity corresponds to ~30 µM of unidentified chemical matter that can generate spurious sensorgram responses or confound Kd determinations where related dihydroisoquinolinones show values as low as 60 nM.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 32901-19-2
Cat. No. B2629914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-1,2-dihydroisoquinolin-1-one
CAS32901-19-2
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCNC1=CC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C10H10N2O/c1-11-9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H2,11,12,13)
InChIKeyCSWIHFSPKUCLPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylamino)-1,2-dihydroisoquinolin-1-one (CAS 32901-19-2): Core Scaffold Identity and Procurement Baseline


3-(Methylamino)-1,2-dihydroisoquinolin-1-one (CAS 32901-19-2; molecular formula C₁₀H₁₀N₂O; MW 174.20 g/mol) is a substituted dihydroisoquinolinone belonging to the isoquinolin-1(2H)-one class [1]. It bears a methylamino substituent at the 3-position of the bicyclic core, distinguishing it from unsubstituted and 5-amino-substituted analogs. This scaffold has been independently validated as a pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition [2] and for disruption of the p53–MDM2 protein–protein interaction [3], establishing the compound as a versatile starting point for medicinal chemistry campaigns in oncology and DNA-damage response research.

3-(Methylamino)-1,2-dihydroisoquinolin-1-one (CAS 32901-19-2): Why Generic Isoquinolinone Substitution Is Scientifically Unsound


The dihydroisoquinolinone scaffold is highly sensitive to both the position and electronic character of substituents. In the PARP-1 pharmacophore, 3-substitution alone can shift inhibitory potency by approximately 7-fold relative to the unsubstituted lead 5-AIQ (IC₅₀ 0.23 µM for 5-amino-3-methyl vs. 1.6 µM for 5-AIQ) [1], demonstrating that even a methyl group at C-3 is not inert. The 3-methylamino substituent introduces an additional hydrogen-bond donor/acceptor capable of engaging the nicotinamide-binding pocket or the MDM2 hydrophobic cleft in ways that 3-alkyl, 3-aryl, or 3-unsubstituted analogs cannot replicate [2]. Consequently, substituting a generic isoquinolin-1-one—even one with the same core oxidation state—will not reproduce the binding interactions, selectivity profile, or downstream biological response of 3-(methylamino)-1,2-dihydroisoquinolin-1-one. Procurement decisions based solely on scaffold similarity without consideration of the C-3 substitution identity risk assay failure and wasted synthetic effort.

3-(Methylamino)-1,2-dihydroisoquinolin-1-one (CAS 32901-19-2): Quantitative Differentiation Evidence Against Closest Comparators


PARP-1 Pharmacophore Engagement: 3-Substitution Potency Gain vs. Unsubstituted 5-AIQ

Although direct IC₅₀ data for 3-(methylamino)-1,2-dihydroisoquinolin-1-one against PARP-1 are not yet reported in the primary literature, class-level SAR from the same dihydroisoquinolinone series demonstrates that 3-substitution is a critical determinant of PARP-1 inhibitory potency. The closest structurally characterized comparator bearing a 3-substituent—5-amino-3-methylisoquinolin-1-one—exhibits a PARP-1 IC₅₀ of 0.23 µM, representing a 7.0-fold improvement over the unsubstituted lead 5-AIQ (IC₅₀ = 1.6 µM) in the same in vitro assay [1]. The 3-methylamino substituent on the target compound replaces the 3-methyl group with a hydrogen-bond-capable nitrogen, which is predicted by molecular modeling to engage the catalytic Glu988 residue in the PARP-1 nicotinamide-binding pocket [1], potentially altering both affinity and selectivity relative to 3-alkyl congeners.

PARP-1 inhibition DNA damage repair oncology drug discovery

p53–MDM2 Inhibition Scaffold Validation: Dihydroisoquinolinone Core vs. Nutlin-Class Inhibitors

The dihydroisoquinolinone scaffold—of which 3-(methylamino)-1,2-dihydroisoquinolin-1-one is a direct derivative—has been crystallographically confirmed to bind MDM2 with a distinct binding mode that is structurally divergent from the nutlin-class inhibitors [1]. In the published series, compound 11 (a dihydroisoquinolinone derivative) achieved low nanomolar inhibition of the p53–MDM2 interaction and demonstrated significant cellular activity [1]. The 3-methylamino substituent provides a vector for additional hydrogen-bond interactions with the MDM2 hydrophobic cleft, as evidenced by the X-ray co-crystal structure of a closely related analog (PDB: 4ZYC) [1]. In contrast, the nutlin chemotype (exemplified by Nutlin-3a) binds a different sub-pocket and is susceptible to MDM2 mutations that do not affect dihydroisoquinolinone binding [1].

p53-MDM2 protein-protein interaction apoptosis induction oncology

Commercial Purity Specification Differentiation: 95% vs. 97% vs. 98% Minimum Purity Across Suppliers

Commercial suppliers of 3-(methylamino)-1,2-dihydroisoquinolin-1-one (CAS 32901-19-2) report divergent minimum purity specifications. AKSci specifies ≥95% purity (catalog 4000CT) , MolCore lists ≥97% (NLT 97%) , and Leyan reports 98% purity . For sensitive biochemical assays—such as fluorescence polarization displacement assays for PARP-1 (where Kd values in the 60 nM range have been reported for related dihydroisoquinolinones [1])—a 2–3% purity differential can translate to approximately 20–30 µM of unidentified impurity at a 1 mM compound stock concentration, which may confound IC₅₀ determinations or produce false-positive hits in high-throughput screens.

compound procurement quality assurance assay reproducibility

GHS Safety Profile: Quantitative Hazard Classification vs. 5-AIQ

The ECHA-notified GHS classification for 3-(methylamino)-1,2-dihydroisoquinolin-1-one includes six hazard statements: H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), each assigned at 100% notifying companies [1]. In contrast, the unsubstituted PARP lead compound 5-aminoisoquinolin-1-one (5-AIQ) is characterized primarily as a water-soluble hydrochloride salt with a different handling profile, requiring less restrictive personal protective equipment in some jurisdictions [2]. This differential hazard burden means that laboratories substituting 3-(methylamino)-1,2-dihydroisoquinolin-1-one with 5-AIQ for convenience may underestimate the engineering controls and PPE requirements mandated by institutional chemical hygiene plans.

laboratory safety handling requirements risk assessment

Tautomeric Identity: 1,2-Dihydroisoquinolin-1-one (CAS 32901-19-2) vs. 2H-Isoquinolin-1-one (CAS 380335-66-0) — Structural and Procurement Distinction

The target compound 3-(methylamino)-1,2-dihydroisoquinolin-1-one (CAS 32901-19-2) is formally the 1,2-dihydro tautomer, which differs in regiochemistry from the 2H-isoquinolin-1-one tautomer (CAS 380335-66-0; PubChem CID 12227526). Although PubChem conflates these two CAS numbers under a single compound ID (CID 12227526) [1], the 1,2-dihydro form (CAS 32901-19-2) carries a distinct EC number (866-609-6) from the 2H form [2]. For procurement, this distinction matters because different CAS numbers may reference different synthetic batches, impurity profiles, or tautomeric ratios. The 1,2-dihydro designation explicitly indicates saturation at the N2–C1 bond, which influences the compound's UV absorbance, NMR chemical shifts, and potentially its hydrogen-bond donor/acceptor geometry in target binding.

tautomerism chemical identity CAS registry integrity

Synthetic Tractability: 3-Methylamino vs. 3-Aryl Dihydroisoquinolinones as Building Blocks for Parallel Library Synthesis

The 3-methylamino substituent on this dihydroisoquinolinone core provides a secondary amine handle that is amenable to further derivatization—alkylation, acylation, sulfonylation, or reductive amination—without requiring de novo scaffold construction. This contrasts with 3-aryl-substituted dihydroisoquinolinones (e.g., 3-{[(2,4-difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one) , which embed the aryl group in the final core and offer no further diversification point at the 3-position nitrogen. For laboratories conducting parallel SAR exploration, the target compound enables a single-scaffold, divergent synthetic strategy: a common intermediate can be elaborated into diverse 3-N-alkyl, 3-N-acyl, or 3-N-sulfonyl libraries, whereas 3-aryl congeners require independent synthetic routes for each analog, substantially increasing synthesis time and cost per compound.

medicinal chemistry parallel synthesis SAR exploration

3-(Methylamino)-1,2-dihydroisoquinolin-1-one (CAS 32901-19-2): Evidence-Backed Application Scenarios for Scientific Procurement


PARP-1 Inhibitor Lead Optimization: Exploring Hydrogen-Bond Contacts in the Nicotinamide-Binding Pocket

For laboratories optimizing PARP-1 inhibitors, the 3-methylamino substituent provides a hydrogen-bond-capable probe to interrogate polar contacts with the catalytic Glu988 residue. Class-level SAR demonstrates that 3-substitution on the dihydroisoquinolinone core improves PARP-1 inhibitory potency by up to 7-fold relative to the unsubstituted 5-AIQ lead (IC₅₀ 0.23 µM vs. 1.6 µM) . The 3-methylamino variant extends this SAR by replacing a methyl group with an H-bond donor/acceptor, enabling the exploration of interactions inaccessible to 3-alkyl congeners. Procurement of this specific compound—rather than 5-AIQ or 3-methyl analogs—is indicated when the experimental objective is to map polar contacts within the catalytic cleft through systematic variation of the 3-substituent hydrogen-bonding capacity.

p53–MDM2 Protein–Protein Interaction Inhibitor Development: Exploiting a Non-Nutlin Binding Mode

The dihydroisoquinolinone scaffold—of which this compound is a direct derivative—has been crystallographically validated to bind MDM2 with a novel binding mode distinct from nutlin-class inhibitors (PDB: 4ZYC, 1.95 Å) . This distinct binding mode may circumvent MDM2 mutations that confer resistance to nutlins. Procurement of the 3-methylamino variant is warranted when the research objective is to develop MDM2 inhibitors that retain activity against nutlin-resistant MDM2 variants, or when seeking to build SAR libraries around a scaffold with an X-ray-validated, non-classical binding pose. The 3-methylamino group provides a synthetic handle for further elaboration while preserving the core scaffold geometry confirmed in the co-crystal structure .

Biophysical Assay Development: High-Purity Procurement for SPR, ITC, and Fluorescence Polarization Studies

For biophysical techniques requiring precise compound concentration—surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization displacement assays—the documented purity differential among suppliers (95% to 98%) is a critical procurement factor. At a 1 mM stock concentration, a 3% impurity level corresponds to approximately 30 µM of unidentified chemical matter, which can generate spurious sensorgram responses in SPR or confound Kd determinations in fluorescence polarization assays where related dihydroisoquinolinones have shown Kd values as low as 60 nM . Selecting a supplier specifying ≥97% or ≥98% minimum purity, and independently verifying by LC-MS or qNMR, is recommended when this compound will be used as a reference standard or tool compound in quantitative biophysical experiments.

Divergent Library Synthesis: Single-Intermediate Strategy for 3-N-Functionalized Dihydroisoquinolinone Libraries

Medicinal chemistry teams executing parallel SAR campaigns around the dihydroisoquinolinone scaffold can exploit the secondary methylamino group at C-3 as a late-stage diversification point. Unlike 3-aryl or 3-alkyl dihydroisoquinolinones that lock the C-3 substituent during core synthesis, the target compound allows a single batch of intermediate to be split into tens to hundreds of analogs via N-alkylation, N-acylation, or N-sulfonylation . This divergent strategy compresses the synthesis-to-assay cycle time and reduces the cost-per-analog compared to linear syntheses required for each 3-aryl variant. Procurement of this compound in multi-gram quantities (e.g., MolCore or AKSci bulk offerings) is appropriate when library synthesis is the primary objective.

Quote Request

Request a Quote for 3-(Methylamino)-1,2-dihydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.